molecular formula C5H6F2O B14322827 2,2-Difluoro-3-methylbut-3-enal CAS No. 104415-97-6

2,2-Difluoro-3-methylbut-3-enal

Cat. No.: B14322827
CAS No.: 104415-97-6
M. Wt: 120.10 g/mol
InChI Key: ORBGCZMCEFVLES-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbut-3-enal is an organic compound with the molecular formula C5H6F2O It is characterized by the presence of two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon of a butenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methylbut-3-enal can be achieved through several methods. One common approach involves the trifunctionalization of 1,3-enynes. This method proceeds through double C–F bond formation with the concomitant introduction of an amino group to the allene structure . The reaction typically requires specific reagents and conditions, such as the use of dibenzenesulfonimide-assisted fluorination/fluoroamination with NFSI (N-fluorobenzenesulfonimide) and DFT calculations to optimize the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methylbut-3-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl carboxylic acids, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

2,2-Difluoro-3-methylbut-3-enal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-methylbut-3-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-methylbut-3-enal is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs

Properties

CAS No.

104415-97-6

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

2,2-difluoro-3-methylbut-3-enal

InChI

InChI=1S/C5H6F2O/c1-4(2)5(6,7)3-8/h3H,1H2,2H3

InChI Key

ORBGCZMCEFVLES-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C=O)(F)F

Origin of Product

United States

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